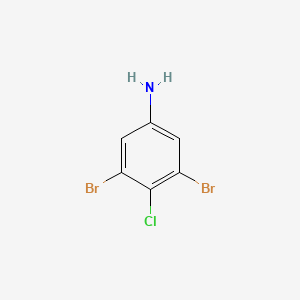

3,5-Dibromo-4-chloroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,5-Dibromo-4-chloroaniline” is an organic compound with the molecular formula C6H4Br2ClN . It has a molecular weight of 285.36 .

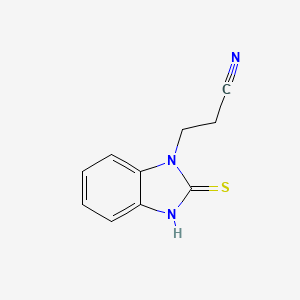

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one amine group .

Physical And Chemical Properties Analysis

“this compound” has a predicted density of 2.097±0.06 g/cm3 and a predicted boiling point of 345.3±37.0 °C .

Scientific Research Applications

Bioremediation Potential

3,5-Dibromo-4-chloroaniline and similar chloroaniline compounds have been studied for their potential in bioremediation, particularly in polluted aquifers. These compounds can undergo biological dehalogenation under methanogenic conditions, with microorganisms catalyzing the sequential replacement of halogens with protons. This process is significant for suggesting new bioremediation methods for environments contaminated with chloroanilines (Kuhn & Suflita, 1989).

Environmental and Health Monitoring

Studies have been conducted to understand the presence and impact of chloroanilines like 3,5-Dichloroaniline in the environment and human health. For instance, the determination of dichloroanilines in human urine has been performed to assess exposure from pesticides and other sources, highlighting the need for monitoring these compounds in public health contexts (Turci et al., 2006).

Soil and Sediment Interaction

Research into the interaction of chloroanilines with soil and sediment has been significant. Studies have focused on characterizing bacteria that can degrade chloroanilines in these environments. For example, bacteria capable of degrading 3,4-Dichloroaniline have been isolated from seaside sediment, highlighting the role of natural bioremediation in environmental management (Kang & Kim, 2007).

Chemical Synthesis and Reactions

Chloroanilines are used in chemical synthesis, leading to the formation of various compounds. Studies have examined the formation of brominated anilinium cations from chloroanilines, contributing to the understanding of redox processes and the synthesis of novel compounds (Willett, 2001).

Industrial and Agricultural Applications

Chloroanilines, including this compound, are intermediate products in the synthesis of herbicides, dyes, and pharmaceuticals. Their degradation products, such as 3,4-dichloroaniline, are the focus of studies investigating the degradation of herbicides and the potential pollution caused by these compounds (Brunsbach & Reineke, 1993).

Mechanism of Action

Target of Action

This compound is primarily used for research purposes .

Mode of Action

It is known that aniline derivatives can undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination .

Biochemical Pathways

A new oxidative decarboxylation pathway for 3,5-Dibromo-4-chloroaniline catabolism has been identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The gene odcA (orf420), which is essential for the initial catabolism of DBHB, encodes a novel NAD(P)H-dependent flavin monooxygenase that mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) . 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB (Orf425) to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC (Orf426) .

Pharmacokinetics

As a research compound, it is typically stored at ambient temperature .

Biochemical Analysis

Biochemical Properties

It is known that halogenated anilines can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure and properties of the compound

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

properties

IUPAC Name |

3,5-dibromo-4-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUCDJFRZFSHTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)

![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)

![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)

![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)